N-Nervonoyl-D-sphingosine N-Nervonoyl-D-sphingosine Cer(D18:1/24:1(15Z)), also known as C24:1 cer or N-nervonylsphingosine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/24:1(15Z)) is considered to be a ceramide lipid molecule. Cer(D18:1/24:1(15Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/24:1(15Z)) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/24:1(15Z)) can be found anywhere throughout the human cell, such as in endosome, cytoplasm, mitochondria, and membrane (predicted from logP). Cer(D18:1/24:1(15Z)) can be biosynthesized from (15Z)-tetracosenoic acid.
N-(15Z)-tetracosenoylsphingosine is an N-tetracosenoylsphingosine in which the double bond in the ceramide acyl group is located at position 15 (the Z-geoisomer. It has a role as a mouse metabolite. It is a N-tetracosenoylsphingosine and a Cer(d42:2). It derives from a (15Z)-tetracosenoic acid.
Brand Name: Vulcanchem
CAS No.: 54164-50-0
VCID: VC0014512
InChI: InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Molecular Formula: C42H81NO3
Molecular Weight: 648.1 g/mol

N-Nervonoyl-D-sphingosine

CAS No.: 54164-50-0

Reference Standards

VCID: VC0014512

Molecular Formula: C42H81NO3

Molecular Weight: 648.1 g/mol

N-Nervonoyl-D-sphingosine - 54164-50-0

CAS No. 54164-50-0
Product Name N-Nervonoyl-D-sphingosine
Molecular Formula C42H81NO3
Molecular Weight 648.1 g/mol
IUPAC Name (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Standard InChI InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1
Standard InChIKey VJSBNBBOSZJDKB-KPEYJIHVSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Appearance Unit:5 mgSolvent:nonePurity:98+%Physical solid
Physical Description Solid
Description Cer(D18:1/24:1(15Z)), also known as C24:1 cer or N-nervonylsphingosine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/24:1(15Z)) is considered to be a ceramide lipid molecule. Cer(D18:1/24:1(15Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/24:1(15Z)) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/24:1(15Z)) can be found anywhere throughout the human cell, such as in endosome, cytoplasm, mitochondria, and membrane (predicted from logP). Cer(D18:1/24:1(15Z)) can be biosynthesized from (15Z)-tetracosenoic acid.
N-(15Z)-tetracosenoylsphingosine is an N-tetracosenoylsphingosine in which the double bond in the ceramide acyl group is located at position 15 (the Z-geoisomer. It has a role as a mouse metabolite. It is a N-tetracosenoylsphingosine and a Cer(d42:2). It derives from a (15Z)-tetracosenoic acid.
Solubility Insoluble
Synonyms (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-15-tetracosenamide; C24:1-Ceramide; D-erythro-1,3-Dihydroxy-2-(cis-15-tetra-_x000B_cosenoylamido)-trans-4-octadecene; N-cis-15-Tetracosenoyl-C18-sphingosine; _x000B_Nervonyl Ceramide; N-[cis-Tet
Reference 1. J. Hauser, B. Buehrer, and R. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological Chemistry Vol. 269pp. 6803, 19942. N. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20033. N. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 20034. C. Cook et al. “Effects of feeding Lunaria oil rich in nervonic and erucic acids on the fatty acid compositions of sphingomyelins from erythrocytes, liver,and brain of the quaking mouse mutant” Lipids, Vol. 33 pp. 993, 1998
PubChem Compound 5283568
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator